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Introduction
G418, also known as Geneticin®, is an aminoglycoside antibiotic commonly used in molecular

biology and cell culture to select for mammalian cells that have been successfully transfected

with a plasmid conferring G418 resistance.[1][2] The resistance is conferred by the neomycin

resistance gene (neo), which encodes an aminoglycoside 3'-phosphotransferase (APH 3' II)

that inactivates G418 by phosphorylation.[1] This document provides detailed application notes

and experimental protocols for the effective use of G418 in generating stable mammalian cell

lines.

Mechanism of Action
G418 inhibits protein synthesis in both prokaryotic and eukaryotic cells by binding to the 80S

ribosomal subunit.[3] This binding disrupts the elongation step of polypeptide synthesis, leading

to mistranslation and ultimately cell death in non-resistant cells.[3][4] In resistant cells, the APH

3' II enzyme modifies G418, preventing its interaction with the ribosome and allowing for

normal protein synthesis to proceed.
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Caption: Mechanism of G418 action in sensitive and resistant mammalian cells.

Data Presentation: G418 Concentration for
Mammalian Cell Lines
The optimal concentration of G418 for selection is highly dependent on the cell line, and it is

crucial to determine this experimentally for each new cell line or even new batch of G418. A "kill

curve" experiment is the most reliable method to determine the minimum concentration of

G418 that effectively kills non-transfected cells within a reasonable timeframe (typically 7-14

days).[5] The following table provides a summary of suggested G418 concentrations for various

commonly used mammalian cell lines as a starting point for optimization.
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Cell Line
Recommended Selection
Concentration (µg/mL)

Recommended
Maintenance
Concentration (µg/mL)

A549 400 - 800 200 - 400

CHO 400 - 1000 200 - 500

HEK293 400 - 800 200 - 400

HeLa 400 - 800 200 - 400

HT1080 250 125

IMR-90
Not readily available, kill curve

essential
Not readily available

Jurkat 750 - 1000 375 - 500

MB49 1000 500

MCF10A 1000 500

MCF-7 400 - 800 200 - 400

MDA-MB-231 400 - 800 200 - 400

NIH3T3 400 - 800 200 - 400

Panc-1 800 400

PC-3 1000 500

RKO 500 250

SW1990 500 250

T47D 500 250

THP-1 500 250

U2OS 400 - 2000 200 - 1000

ZR-75-1 600 300
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Note: These are general guidelines. The optimal concentration can vary depending on the

specific cell line, passage number, and the lot of G418. A kill curve is always recommended.

Experimental Protocols
Determining the Optimal G418 Concentration (Kill
Curve)
This protocol outlines the steps to determine the minimal concentration of G418 required to kill

your non-transfected mammalian cells.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1195528?utm_src=pdf-body
https://www.benchchem.com/product/b1195528?utm_src=pdf-body
https://www.benchchem.com/product/b1195528?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1195528?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Plate cells at desired density
in a multi-well plate

Incubate overnight to allow
cell adherence

Prepare a serial dilution of G418
in complete medium

Add G418 dilutions to the wells
(include a no-G418 control)

Incubate for 7-14 days

Refresh medium with fresh G418
every 2-3 days

During incubation

Determine the lowest concentration
that kills all cells within 14 days

After 7-14 days

Observe cell viability daily End

Click to download full resolution via product page

Caption: Workflow for determining the optimal G418 concentration (Kill Curve).

Materials:
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Mammalian cell line of interest

Complete cell culture medium

G418 sulfate (stock solution, e.g., 50 mg/mL)

24-well or 96-well tissue culture plates

Sterile phosphate-buffered saline (PBS)

Incubator (37°C, 5% CO2)

Microscope

Procedure:

Seed your cells in a 24-well or 96-well plate at a density that allows for logarithmic growth for

the duration of the experiment.

Incubate the plate overnight to allow the cells to adhere.

The next day, prepare a range of G418 concentrations in your complete cell culture medium.

A typical starting range is 100 µg/mL to 1400 µg/mL.[1] Include a well with no G418 as a

negative control.

Remove the existing medium from the wells and replace it with the medium containing the

different G418 concentrations.

Incubate the plate and monitor the cells daily for signs of cytotoxicity (e.g., rounding,

detachment, lysis).

Replace the G418-containing medium every 2-3 days.[6]

After 7-14 days, determine the lowest concentration of G418 that results in the death of all

cells. This is the optimal concentration for selecting your stably transfected cells.[5]

Generation of Stable Cell Lines Using G418 Selection
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This protocol describes the process of generating a stable cell line following transfection with a

plasmid containing the neo gene.

Start

Transfect cells with plasmid
containing neo resistance gene

Incubate for 24-48 hours to allow
for gene expression

Split cells into larger culture vessels
with G418-containing medium

Incubate for 2-3 weeks, refreshing
medium with G418 every 3-4 days

Monitor for the formation of
resistant colonies

During incubation

Isolate individual colonies
(e.g., using cloning cylinders or serial dilution)

After colonies form

Expand isolated clones

Screen clones for desired
gene expression and phenotype

Stable Cell Line
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Caption: Workflow for generating a stable mammalian cell line using G418 selection.

Materials:

Transfected mammalian cells

Complete cell culture medium

G418 sulfate at the predetermined optimal concentration

Appropriate tissue culture flasks or plates

Cloning cylinders or 96-well plates for clonal isolation (optional)

Procedure:

Transfect your mammalian cells with the plasmid of interest containing the neomycin

resistance gene using your preferred transfection method.

Allow the cells to recover and express the resistance gene for 24-48 hours in non-selective

medium.[7]

After the recovery period, split the cells into fresh culture vessels containing complete

medium supplemented with the optimal concentration of G418 as determined by your kill

curve experiment. It is advisable to split the cells at a low density to allow for the growth of

resistant colonies.

Continue to culture the cells in the selective medium, replacing the medium every 3-4 days.

[2]

Over the next 2-3 weeks, non-transfected cells will die, and colonies of resistant cells will

begin to appear.

Once visible colonies have formed, they can be isolated using methods such as cloning

cylinders or by performing a limiting dilution to seed single cells into individual wells of a 96-

well plate.
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Expand the isolated clones into larger populations.

It is essential to screen the expanded clones to confirm the integration and expression of the

gene of interest and to characterize the phenotype of the stable cell line.

Once a stable cell line is established, the concentration of G418 in the maintenance medium

can often be reduced to half of the selection concentration.[1]

Troubleshooting
No resistant colonies: This could be due to low transfection efficiency, a G418 concentration

that is too high, or a non-functional resistance gene. Verify your transfection protocol and the

integrity of your plasmid. Re-evaluate the optimal G418 concentration with a new kill curve.

High background of non-transfected cells: The G418 concentration may be too low. Ensure

the G418 is not expired and has been stored correctly. A higher concentration may be

required, which should be determined through a new kill curve.

Slow growth of resistant colonies: Some cell lines are more sensitive to G418 even with the

resistance gene. You can try slightly lowering the G418 concentration during the expansion

phase.

By following these detailed protocols and application notes, researchers, scientists, and drug

development professionals can effectively utilize G418 for the selection and generation of

stable mammalian cell lines for a wide range of research and development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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